An In-Depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid is a heterocyclic compound featuring a core oxazolidinone ring, a structural motif of significant interest in medicinal chemistry. The oxazolidinone class of compounds has garnered substantial attention due to the discovery of potent antibacterial agents, such as linezolid, which exhibit a unique mechanism of action involving the inhibition of bacterial protein synthesis.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and, most importantly, the synthetic utility of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid as a valuable building block in the design and development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental structure of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid comprises a five-membered 1,3-oxazolidin-2-one ring N-substituted with an acetic acid moiety. This arrangement provides a bifunctional molecule with a reactive carboxylic acid group and a stable heterocyclic core.
Systematic Name: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid CAS Number: 75125-23-4[2] Molecular Formula: C₅H₇NO₄[2]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Weight | 145.11 g/mol | [2] |
| Melting Point | 114-115 °C | |
| Appearance | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show distinct signals for the methylene protons of the acetic acid group, as well as the two methylene groups within the oxazolidinone ring. The chemical shifts would be influenced by the adjacent nitrogen and oxygen atoms.
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¹³C NMR: The spectrum would display five distinct carbon signals, including those for the carbonyl group of the oxazolidinone, the carbonyl group of the carboxylic acid, and the three methylene carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the cyclic carbamate (around 1750 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer would also be expected.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. A reported mass spectrometry result shows a peak at m/z = 146.0, corresponding to the protonated molecule [M+H]⁺.[3]
Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid
The most commonly cited method for the preparation of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is the hydrolysis of its corresponding ethyl ester, ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate.[3] This straightforward and efficient protocol provides a reliable route to the desired carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl (2-Oxo-1,3-oxazolidin-3-yl)acetate
This protocol is based on a reported synthetic procedure.[3]
Materials:
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Ethyl (2-oxo-1,3-oxazolidin-3-yl)acetate
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Concentrated Hydrochloric Acid (HCl)
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Acetone
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Water
Procedure:
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A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate (1 equivalent) in concentrated HCl is stirred at room temperature.
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The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess acid.
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The resulting residue is dissolved in acetone and dried over anhydrous sodium sulfate.
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The drying agent is removed by filtration, and the acetone is evaporated under reduced pressure to yield (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.[3]
Causality Behind Experimental Choices:
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Concentrated HCl: Serves as both the acid catalyst and the solvent for the hydrolysis reaction. The high concentration of acid ensures efficient protonation of the ester carbonyl, facilitating nucleophilic attack by water.
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Room Temperature: The hydrolysis of the ethyl ester is typically facile and does not require heating, which helps to prevent potential side reactions or degradation of the product.
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Acetone: Used to dissolve the crude product after initial concentration. Its volatility allows for easy removal during the final evaporation step.
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Anhydrous Sodium Sulfate: A common drying agent used to remove residual water from the organic solution, ensuring the isolation of a dry product.
Caption: Synthesis of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
Applications in Drug Development and Medicinal Chemistry
While (2-Oxo-1,3-oxazolidin-3-yl)acetic acid itself has not been extensively studied for direct biological activity, its true value lies in its role as a versatile synthetic intermediate for the construction of more complex and biologically active molecules, particularly in the realm of antibacterial drug discovery.
The Oxazolidinone Core: A Privileged Scaffold in Antibacterials
The 2-oxazolidinone ring is the key pharmacophore of a clinically important class of antibiotics.[1] These antibiotics, including the notable example linezolid, function by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[1] This unique mode of action makes them effective against a range of drug-resistant Gram-positive bacteria.
Caption: Oxazolidinone mechanism of action.
(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid as a Building Block
The carboxylic acid functionality of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid provides a convenient handle for its incorporation into larger molecular frameworks through standard amide bond formation or other coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various substituents to the oxazolidinone core via the acetic acid linker. Researchers can leverage this building block to synthesize libraries of novel oxazolidinone derivatives in the quest for new antibacterial agents with improved potency, expanded spectrum of activity, or enhanced pharmacokinetic properties.
While specific examples of marketed drugs derived directly from (2-Oxo-1,3-oxazolidin-3-yl)acetic acid are not readily apparent, its utility as a precursor is highlighted in the patent literature for the preparation of various oxazolidinone antibacterial agents.[4]
Conclusion
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid represents a strategically important molecule for researchers and scientists in the field of drug development. Although it may not possess significant intrinsic biological activity, its true strength lies in its role as a versatile and readily accessible building block. The presence of the key oxazolidinone pharmacophore, combined with a synthetically tractable carboxylic acid handle, makes it an invaluable tool for the design and synthesis of novel oxazolidinone-based therapeutics, particularly in the ongoing battle against antibiotic-resistant bacteria. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds promise for the discovery of next-generation medicines.
References
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(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
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Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
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Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]
- WO2002085849A2 - Process to prepare oxazolidinones - Google Patents. (n.d.).
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 75125-23-4 Cas No. | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | Matrix Scientific [matrixscientific.com]
- 4. WO2002085849A2 - Process to prepare oxazolidinones - Google Patents [patents.google.com]
